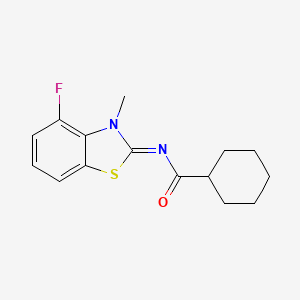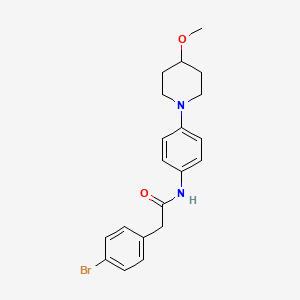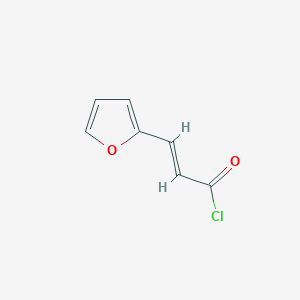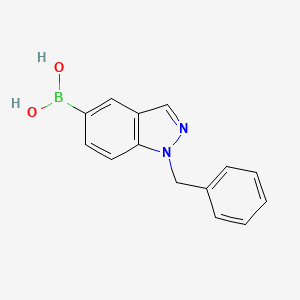
2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of 1,3,4-oxadiazole derivatives, including the compound of interest, involves a series of steps starting from key intermediates such as benzenesulfonyl chloride and ethyl isonipecotate. These compounds are known for their significant biological activities, which include antimicrobial effects against both Gram-negative and Gram-positive bacteria. The process involves the transformation of key intermediates into various derivatives through reactions with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent. The structural elucidation of these compounds is achieved through 1H-NMR, IR, and mass spectral data, confirming their successful synthesis and potential as antimicrobial agents (Khalid et al., 2016).
Antimicrobial Activities
The antimicrobial activities of derivatives of the compound are significant, with some studies focusing on azole derivatives. These studies have demonstrated the potent antimicrobial properties of these compounds, including their activity against various microorganisms. For instance, the synthesis of new azole derivatives starting from furan-2-carbohydrazide has shown promising results in antimicrobial screening, indicating their potential use in combating microbial infections (Başoğlu et al., 2013).
Tuberculostatic Activity
Another area of research has focused on the tuberculostatic activity of 1,3,4-oxadiazole and 1,2,4-triazole derivatives. These studies have explored the potential of these compounds in treating tuberculosis, with some derivatives showing minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential effectiveness in tuberculosis treatment (Foks et al., 2004).
Antifungal and Anticancer Activities
Further research into the biological activities of these compounds has also highlighted their antifungal and anticancer potentials. For example, derivatives containing the piperidine or pyrrolidine ring have been synthesized and found to exhibit strong antimicrobial activity, including antifungal properties (Krolenko et al., 2016). Additionally, some derivatives have been evaluated for their anticancer activities, showing promise as potential anticancer agents (Rehman et al., 2018).
Propiedades
IUPAC Name |
2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-2-4-16(5-3-1)21-22-18(14-28-21)12-25-9-6-15(7-10-25)19-23-24-20(26-19)17-8-11-27-13-17/h1-5,8,11,13-15H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDHUUGMEWEXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2747411.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2747414.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2747415.png)



![6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)


![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)
![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)
